molecular formula C8H10IN3O B11836880 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide

4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide

Cat. No.: B11836880
M. Wt: 291.09 g/mol
InChI Key: WQCHSFDJDITWIB-UHFFFAOYSA-M
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Description

4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide is a pyridinium-based ionic compound characterized by a cyano (CN) group, a hydroxyamino (NHOH) group, and a methyl-substituted pyridinium ring, with iodide as the counterion. The hydroxyamino group may act as a chelating agent or participate in redox reactions, while the cyano group enhances electrophilicity, making the compound a candidate for prodrug design or catalytic applications .

Properties

Molecular Formula

C8H10IN3O

Molecular Weight

291.09 g/mol

IUPAC Name

2-(hydroxyamino)-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide

InChI

InChI=1S/C8H10N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5,8,10,12H,1H3;1H/q+1;/p-1

InChI Key

WQCHSFDJDITWIB-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)C(C#N)NO.[I-]

Origin of Product

United States

Preparation Methods

Quaternization of Pyridine Derivatives

The initial step involves alkylation of 4-cyanopyridine with methyl iodide to form 4-cyano-1-methylpyridinium iodide. This reaction proceeds via nucleophilic substitution, where the lone pair on pyridine’s nitrogen attacks the electrophilic methyl group of methyl iodide.

Reaction Conditions:

  • Solvent: Anhydrous methanol or acetonitrile.

  • Temperature: Reflux at 75°C for 12–24 hours under nitrogen.

  • Molar Ratio: Methyl iodide is used in excess (2.5 equiv) to drive the reaction to completion.

Example Procedure (Adapted from):
4-Cyanopyridine (9.52 mmol) and methanol (10 mL) are combined in a nitrogen-purged flask. Methyl iodide (23.80 mmol) is added dropwise, and the mixture is refluxed at 75°C for 24 hours. The product precipitates as a yellow solid, which is recrystallized from hot methanol to yield 4-cyano-1-methylpyridinium iodide (92% yield).

Hydroxyamination of the Cyano Group

The second step introduces the hydroxyamino moiety via reaction with hydroxylamine. This step exploits the electrophilicity of the cyano group, which undergoes nucleophilic attack by hydroxylamine.

Reaction Conditions:

  • Solvent: Acetonitrile or methanol.

  • Catalyst: Triethylamine (1.1 equiv) to deprotonate hydroxylamine.

  • Temperature: Room temperature (25°C) to 60°C.

Example Procedure (Adapted from):
4-Cyano-1-methylpyridinium iodide (2 mM) and hydroxylamine hydrochloride (2.4 mM) are dissolved in acetonitrile. Triethylamine (2.2 mM) is added to neutralize HCl, and the mixture is stirred at 25°C for 4 hours. The product is isolated via rotary evaporation and washed with diethyl ether to remove unreacted reagents.

Optimization of Reaction Parameters

Yield Enhancement Strategies

ParameterOptimal RangeImpact on Yield
Methyl Iodide Equiv 2.5–3.0 equivMaximizes quaternization
Reaction Time 18–24 hoursEnsures complete alkylation
Hydroxylamine Source Hydroxylamine hydrochloridePrefers over free base due to stability

Key Findings:

  • Inert Atmosphere: Nitrogen or argon prevents oxidation of intermediates, improving yield by 15–20%.

  • Solvent Polarity: Acetonitrile outperforms methanol in hydroxyamination due to better solubility of hydroxylamine.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from methanol/diethyl ether (1:3 v/v), yielding a white crystalline solid. Alternative solvents like ethanol/water mixtures (2:1 v/v) are also effective.

Spectroscopic Characterization

TechniqueKey SignalsReference
1H NMR (MeOH-d4) δ 8.83 (d, 2H, pyridinium), 4.40 (s, 3H, N–CH3)
13C NMR δ 164.1 (C≡N), 144.7 (pyridinium C4)
IR 2240 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (N–O)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements propose using microreactors for quaternization, reducing reaction time from 24 hours to 2 hours at 100°C. This method enhances heat transfer and minimizes byproduct formation.

Waste Management

Silver iodide precipitates generated during ion-exchange steps (e.g., converting iodide to perchlorate) are recovered and recycled, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

Synthetic Route:

The general reaction can be represented as follows:

4 Cyano 1 methylpyridinium iodide+Hydroxylamine4 Cyano hydroxyamino methyl 1 methylpyridin 1 ium iodide\text{4 Cyano 1 methylpyridinium iodide}+\text{Hydroxylamine}\rightarrow \text{4 Cyano hydroxyamino methyl 1 methylpyridin 1 ium iodide}

Scientific Research Applications

The applications of 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide can be categorized into several domains:

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in multiple chemical reactions, including oxidation, reduction, and substitution.

Reaction Type Description
Oxidation Can yield nitrile oxides using agents like potassium permanganate or hydrogen peroxide.
Reduction Converts cyano groups to amine groups using reducing agents such as lithium aluminum hydride.
Substitution Hydroxyamino groups can be replaced with other functional groups under suitable conditions.

Biological Research

The compound's structure makes it a candidate for studying enzyme interactions and metabolic pathways. It has been investigated for its potential biological activities, including:

  • Anticancer Activity: Research indicates that derivatives of this compound may exhibit significant anticancer properties by inhibiting key kinases involved in cancer progression .
  • Enzyme Inhibition: The unique functional groups allow it to interact with various enzymes, potentially influencing metabolic pathways.

Case Studies

Recent studies have highlighted the potential of 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide in various applications:

  • Anticancer Research: A study demonstrated that derivatives based on this compound showed promising results against various cancer cell lines through inhibition of specific kinases involved in tumor growth .
  • Enzyme Interaction Studies: Investigations into enzyme binding affinities revealed that the compound's structural features facilitate effective interaction with target enzymes, making it a valuable tool in biochemical research.

Mechanism of Action

The mechanism of action of 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxyamino groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-Cyano-1-methylpyridinium Iodide

  • Structure: Lacks the hydroxyamino group but shares the pyridinium core and cyano substituent.
  • Crystallography: Forms inversion-related dimers via weak C–H⋯N hydrogen bonds, with layers linked by C–H⋯I interactions. The absence of hydroxyamino groups simplifies packing compared to the target compound .
  • Synthesis: Typically synthesized via direct alkylation of pyridine derivatives, similar to methods for 4-amino-1-methylpyridin-1-ium iodide .
  • Applications : Primarily studied for its crystallographic properties; biological applications are unexplored in the evidence.

IL-TBZ (4-(Hydroxy(2-((2-oxo-2-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-1-yl)ethyl)amino)ethoxy)methyl)-1-methylpyridin-1-ium iodide)

  • Structure: Features a pyridinium core with a complex thiazolyl-benzimidazolyl substituent instead of cyano/hydroxyamino groups.
  • Function : Acts as a dual-triggered (pH/enzyme) prodrug for thiabendazole, demonstrating the utility of pyridinium salts in controlled drug release .

4-Amino-1-methylpyridin-1-ium Iodide

  • Structure: Substitutes the cyano/hydroxyamino groups with an amino group.
  • Reactivity: The amino group enables nucleophilic reactions, whereas the hydroxyamino group in the target compound may participate in redox or coordination chemistry.

Key Data and Functional Group Comparison

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide Not provided Cyano, hydroxyamino, pyridinium Hypothesized chelation, redox activity
4-Cyano-1-methylpyridinium iodide C₇H₇IN₂ Cyano, pyridinium Layered crystal structure, weak H-bonds
IL-TBZ C₂₁H₂₂IN₅O₃S Thiazolyl, benzimidazolyl Controlled-release prodrug
4-Amino-1-methylpyridin-1-ium iodide C₆H₉IN₂ Amino, pyridinium Nucleophilic reactivity

Structural and Property Contrasts

  • Halide Effects: Iodide’s larger size and weaker hydrogen-bonding ability (vs. Cl⁻/Br⁻) may reduce crystallinity in pyridinium salts, as noted in related structures .
  • Reactivity: The hydroxyamino group’s redox activity distinguishes it from amino or cyano-substituted analogs, suggesting applications in catalysis or antioxidant systems.

Biological Activity

4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide, identified by its CAS number 35013-90-2, is a compound that has gained attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on the available literature.

Chemical Structure and Properties

The compound features a pyridinium core with a cyano(hydroxyamino)methyl substituent, contributing to its reactivity and biological properties. Its molecular formula is C8H10N3OIC_8H_{10}N_3OI, and it typically appears as a white or off-white solid. The compound is slightly soluble in water but dissolves well in various organic solvents, making it versatile for laboratory applications.

Synthesis

The synthesis of 4-(cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide generally involves multi-step organic reactions. A common synthetic route starts with 4-cyanomethyl-1-methylpyridine, which reacts with hydroxylamine under acidic conditions to introduce the hydroxyamino group. The final product is obtained by treating the intermediate with an iodide source.

Interaction with Biological Macromolecules

Research indicates that 4-(cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide interacts with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that compounds with similar structures may inhibit enzymes or modulate cellular receptors, potentially affecting biological pathways.

Key Findings:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer and diabetes .
  • Cellular Interactions : The compound may engage in nucleophilic substitution reactions due to the presence of both cyano and hydroxyamino functional groups, enhancing its potential as a bioactive agent.

Anticancer Activity

One notable study explored the anticancer properties of pyridinium derivatives, including 4-(cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Antioxidant Properties

Another investigation focused on the antioxidant capabilities of similar pyridinium compounds. These studies demonstrated that the presence of hydroxyamino groups contributed to free radical scavenging activity, which is crucial for protecting cells from oxidative stress .

Comparative Analysis

To better understand the significance of 4-(cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide in biological contexts, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaKey Features
4-Cyano-1-methylpyridin-1-ium iodideC7H7IN2Basic pyridinium structure without hydroxyamino
N-Methyl-4-cyanopyridinium iodideC8H8IN2Similar core but different substitution
Hydroxyaminomethyl derivativesVariableDiverse structures incorporating hydroxyamino

The unique combination of functional groups in 4-(cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide enhances its reactivity and potential biological activity compared to these similar compounds.

Q & A

Basic: What synthetic methodologies are reported for 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide, and how can reaction yields be optimized?

Answer:
Synthesis typically involves alkylation of pyridine derivatives followed by functionalization. For example, multi-step reactions using 1-methylpyridinium iodide precursors and cyanation agents (e.g., cyanogen bromide) under basic conditions (triethylamine) in polar aprotic solvents like acetonitrile. Palladium-catalyzed hydrogenation (10% Pd/C, methanol) may be employed for intermediate reduction. Yield optimization requires controlled stoichiometry, inert atmospheres, and temperature gradients (e.g., 60°C for alkylation, 25°C for hydrogenation). Purity is enhanced via recrystallization from methanol/ether mixtures .

Basic: How is the crystal structure of this compound resolved, and what key intermolecular interactions stabilize its lattice?

Answer:
Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) reveals a monoclinic lattice (space group P2₁/n) with Z=4. Cations form inversion dimers via weak C–H···N hydrogen bonds (C2–H2⋯N2, 2.54 Å), while adjacent dimers connect through C–H···I interactions (C1–H1B⋯I1, 3.43 Å). The iodide anion participates in five C–H···I bonds, creating a layered structure parallel to the (101) plane. Mercury CSD 2.0 or SHELXL-2018/3 is used for refinement, with R-factors <0.05 .

Advanced: How does the iodide anion influence crystal packing compared to chloride or bromide analogs?

Answer:
The larger ionic radius and weaker hydrogen-bonding capacity of iodide lead to distinct packing. Unlike chloride/bromide salts (which form mirror-symmetric layers), iodide permits more flexible C–H···I interactions (e.g., five vs. three bonds per anion). This results in interpenetrating 3D networks rather than planar sheets, as seen in 3-cyano-1-methylpyridinium iodide. Computational studies (DFT) suggest iodide’s polarizability reduces steric constraints, enabling denser packing .

Advanced: How can spectroscopic and crystallographic data resolve contradictions in structural assignments?

Answer:
Discrepancies between NMR/IR predictions and observed data (e.g., unexpected tautomerism) are resolved via:

  • X-ray crystallography : Definitive bond-length measurements (e.g., C≡N: 1.15 Å vs. C–NH–OH: 1.32 Å) confirm substituent positions.
  • Solid-state NMR : Distinguishes dynamic effects in solution vs. static crystal environments.
  • IR spectroscopy : Hydroxyamino (–NHOH) stretching (3200–3400 cm⁻¹) and cyano (C≡N, 2200 cm⁻¹) bands validate functional groups. Contradictions in hydrogen-bonding networks are clarified using Hirshfeld surface analysis .

Advanced: What computational approaches predict the compound’s reactivity in biological or catalytic systems?

Answer:

  • DFT (B3LYP/6-311+G(d,p)) : Models electronic structure (e.g., HOMO-LUMO gaps) to predict redox behavior. For example, the cyano group’s electron-withdrawing effect enhances electrophilicity at the hydroxyamino site.
  • Molecular docking : Screens interactions with enzymes (e.g., nitric oxide synthases) by aligning with pyridinium-based probes like (E)-4-(3-(benzo[d]thiazol-2-yl)-4-hydroxy-5-methylstyryl)-1-methylpyridin-1-ium iodide, a mitochondrial pH sensor .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/methanol (8:2) eluent removes unreacted precursors.
  • Recrystallization : Methanol/ethyl ether (1:5) yields high-purity crystals (>97% by HPLC).
  • Ion-exchange resins : Dowex® 50WX2 (H⁺ form) eliminates iodide counterions for free-base isolation .

Advanced: How do substituent modifications (e.g., methyl vs. ethyl groups) affect physicochemical properties?

Answer:

  • Lipophilicity (LogP) : Methyl groups increase hydrophilicity (LogP ~0.78) vs. ethyl derivatives (LogP ~1.2).
  • Thermal stability : TGA shows methyl analogs decompose at 186–193°C, whereas ethyl variants melt at lower temperatures (ΔT ~15°C).
  • Cation-π interactions : Methyl substitution enhances π-stacking in crystals, reducing interplanar distances (3.5 Å vs. 4.1 Å for ethyl) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent iodide-induced dermatitis.
  • Ventilation : Fume hoods minimize inhalation of cyano/hydroxyamino vapors.
  • Spill management : Neutralize with 10% sodium thiosulfate, followed by activated carbon adsorption .

Advanced: How is this compound applied in developing fluorescent probes or sensors?

Answer:
Derivatives with styryl or azo groups (e.g., 4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-methylpyridin-1-ium iodide) exhibit pH-dependent fluorescence (λₑₓ=488 nm, λₑₘ=610 nm). Modifying the hydroxyamino moiety to a naphthaldehyde conjugate enables mitochondrial targeting, with pKa ~8.85 for pH sensing. Time-resolved fluorescence anisotropy assesses membrane potential changes .

Advanced: What strategies address synthetic challenges in introducing the hydroxyamino-cyano group?

Answer:

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield –NHOH during cyanation.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) for hydroxylamine coupling.
  • Catalytic systems : CuI/1,10-phenanthroline accelerates Ullmann-type coupling of cyano precursors .

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